molecular formula C19H16N2O2 B5470169 3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5470169
M. Wt: 304.3 g/mol
InChI Key: FVDOABMLNAFUII-UHFFFAOYSA-N
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Description

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C19H16N2O2 It is known for its unique structure, which includes a phenoxy group, a pyridin-3-ylmethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3-phenoxybenzoic acid with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The phenoxy and pyridin-3-ylmethyl groups can interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • 3-phenoxy-N-(pyridin-4-ylmethyl)benzamide
  • 3-phenoxy-N-(pyridin-3-ylethyl)benzamide

Uniqueness

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-14-15-6-5-11-20-13-15)16-7-4-10-18(12-16)23-17-8-2-1-3-9-17/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDOABMLNAFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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